molecular formula C15H12ClF3N4O2 B12267679 4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide

4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B12267679
M. Wt: 372.73 g/mol
InChI Key: OFCHGUOTKXLEFS-UHFFFAOYSA-N
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Description

4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, an azetidine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and azetidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct substitution and coupling reactions. For instance, the synthesis might involve the use of chlorinating agents, trifluoromethylating reagents, and coupling agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized pyridine compounds .

Scientific Research Applications

4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxy)pyridine-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs .

Properties

Molecular Formula

C15H12ClF3N4O2

Molecular Weight

372.73 g/mol

IUPAC Name

4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxypyridine-2-carboxamide

InChI

InChI=1S/C15H12ClF3N4O2/c16-11-3-8(15(17,18)19)5-22-14(11)23-6-10(7-23)25-9-1-2-21-12(4-9)13(20)24/h1-5,10H,6-7H2,(H2,20,24)

InChI Key

OFCHGUOTKXLEFS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=CC(=NC=C3)C(=O)N

Origin of Product

United States

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